Humulene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

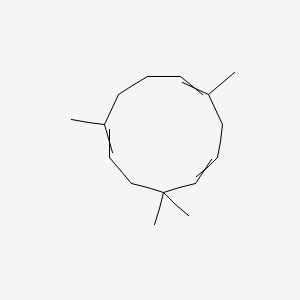

フムレンは、11員環を特徴とし、3つの非共役炭素-炭素二重結合を含む3つのイソプレンユニットから構成されています . フムレンは、ホップ(Humulus lupulus)、クローブ、バジル、およびカンナビスなど、さまざまな植物の精油に主に含まれています . フムレンは、その独特の土っぽい、木質の香りを特徴とし、これらの植物の香りのプロファイルに大きく貢献しています .

2. 製法

合成経路と反応条件: フムレンは、ファルネシル二リン酸(FPP)から、セスキテルペン合成酵素の触媒作用によって生成されます . 他の合成法には、マクロサイクルにおける炭素-炭素結合の閉環反応や、チタン触媒によるカルボニルカップリング反応が含まれます .

工業的生産方法: フムレンの工業的生産は、植物抽出、化学合成、およびバイオテクノロジープロセスによって実現できます。 合成生物学の最近の進歩により、ヤロウイア・リポリティカやカンジダ・トロピカリスなどの微生物におけるフムレンの異種生産が可能になりました . これらの方法は、代謝工学を用いてフムレン合成経路全体を過剰発現させ、発酵条件を最適化することで、高収率を実現しています .

作用機序

フムレンは、さまざまな分子標的および経路を通じてその効果を発揮します。

抗炎症作用:

- リポ多糖誘発マクロファージにおける、インターロイキン-6(IL-6)などの炎症性サイトカインの放出を阻害します .

- 核因子-κB(NF-κB)やその他のシグナル伝達経路の活性を調節することにより、炎症を軽減します .

抗菌作用:

抗腫瘍作用:

6. 類似化合物の比較

フムレンは、β-カリオフィレンやイソカリオフィレンなどの他のセスキテルペンと類似しています . フムレンは、これらの化合物とは異なる、独自の特性を持っています。

β-カリオフィレン:

イソカリオフィレン:

類似化合物のリスト:

- β-カリオフィレン

- イソカリオフィレン

- ファルネセン

- ビサボレン

結論として、フムレンは、さまざまな科学的および産業的応用において大きな可能性を秘めた、汎用性の高い化合物です。その独特の化学的特性と生物学的活性は、現在進行中の研究において、フムレンを貴重な研究対象にしています。

生化学分析

Biochemical Properties

Humulene plays a crucial role in biochemical reactions, particularly in the biosynthesis of other terpenes. It is synthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation and further transformation into other bioactive compounds. These interactions are essential for the production of this compound epoxides, which contribute to the characteristic aroma of hops and other plants .

Cellular Effects

This compound exhibits several effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For instance, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can modulate the expression of genes involved in oxidative stress and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can maintain its anti-inflammatory and anticancer effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to reduce inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The primary pathway for this compound synthesis involves the conversion of farnesyl diphosphate (FPP) to this compound through the action of sesquiterpene synthase enzymes . Additionally, this compound can be further metabolized by cytochrome P450 enzymes to produce various oxidized derivatives, such as this compound epoxides . These metabolic transformations are crucial for the biological activity and stability of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound may also interact with specific transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of other terpenes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals . These localization mechanisms ensure that this compound is available at the sites where it exerts its biological effects .

準備方法

Synthetic Routes and Reaction Conditions: Humulene is derived from farnesyl diphosphate (FPP) through the catalytic action of sesquiterpene synthesis enzymes . Other synthetic methods include the closure of carbon-carbon bonds in macrocycles and titanium-catalyzed carbonyl coupling reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through plant extraction, chemical synthesis, and biotechnological processes. Recent advancements in synthetic biology have enabled the heterologous production of this compound in microorganisms such as Yarrowia lipolytica and Candida tropicalis . These methods involve metabolic engineering to overexpress the entire this compound synthesis pathway and optimize fermentation conditions to achieve high yields .

化学反応の分析

反応の種類: フムレンは、酸化、還元、および置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、オゾン分解であり、フムレンはオゾンと反応してオゾニドを形成します . これらのオゾニドは、さらに開環反応を起こして、セスキテルペン・クリーギー中間体を生成します .

一般的な試薬と条件:

酸化: オゾンは、一般的にフムレンの酸化のための試薬として使用されます.

還元: 水素化は、フムレン中の二重結合を還元するために使用できます。

置換: ハロゲン化反応は、フムレン構造にハロゲン原子を導入できます。

主な生成物:

オゾン分解: オゾニドとクリーギー中間体を生成します.

水素化: 完全に飽和したセスキテルペンを生成します。

ハロゲン化: フムレンのハロゲン化誘導体を生成します。

4. 科学研究への応用

フムレンは、さまざまな分野において、幅広い科学研究への応用を持っています。

化学:

生物学:

医学:

産業:

科学的研究の応用

Humulene has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

- Exhibits anti-inflammatory, antimicrobial, and antitumor activities .

- Potential applications in treating chronic inflammatory conditions and cancer .

Industry:

類似化合物との比較

- Beta-caryophyllene

- Isocaryophyllene

- Farnesene

- Bisabolene

特性

CAS番号 |

6753-98-6 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+ |

InChIキー |

FAMPSKZZVDUYOS-YRWGZVKJSA-N |

SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

異性体SMILES |

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |

正規SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

沸点 |

99.00 to 100.00 °C. @ 3.00 mm Hg |

melting_point |

< 25 °C |

Key on ui other cas no. |

6753-98-6 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

alpha-caryophyllene alpha-humulene humulene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。